molecular formula C8H9BrZn B6320417 3,5-Dimethylphenylzinc bromide CAS No. 373623-34-8

3,5-Dimethylphenylzinc bromide

Cat. No.: B6320417
CAS No.: 373623-34-8
M. Wt: 250.4 g/mol
InChI Key: VZZZUUKWCNFECA-UHFFFAOYSA-M
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Description

3,5-Dimethylphenylzinc bromide: is an organozinc compound widely used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in various chemical reactions, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylphenylzinc bromide is typically prepared through the reaction of 3,5-dimethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

3,5-Dimethylbromobenzene+Zinc3,5-Dimethylphenylzinc bromide\text{3,5-Dimethylbromobenzene} + \text{Zinc} \rightarrow \text{this compound} 3,5-Dimethylbromobenzene+Zinc→3,5-Dimethylphenylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the phenylzinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., THF).

    Conditions: The reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: 3,5-Dimethylphenylzinc bromide is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as probes or inhibitors in biochemical studies. Its ability to form carbon-carbon bonds makes it valuable in the modification of biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of complex organic molecules makes it a valuable tool in material science.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the phenylzinc compound transfers its phenyl group to the palladium catalyst. This is followed by the reductive elimination step, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

  • Phenylzinc bromide
  • 3,5-Dimethylphenylmagnesium bromide
  • 3,5-Dimethylphenylboronic acid

Comparison: 3,5-Dimethylphenylzinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. Compared to phenylzinc bromide, it offers enhanced reactivity due to the presence of methyl groups, which can influence the electronic properties of the compound. Compared to 3,5-Dimethylphenylmagnesium bromide, it is less reactive but offers better control in reactions, making it suitable for more selective syntheses. Compared to 3,5-Dimethylphenylboronic acid, it provides a different reactivity profile, particularly in reactions where the use of organozinc reagents is preferred.

Properties

IUPAC Name

bromozinc(1+);1,3-dimethylbenzene-5-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZZUUKWCNFECA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[C-]=C1)C.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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